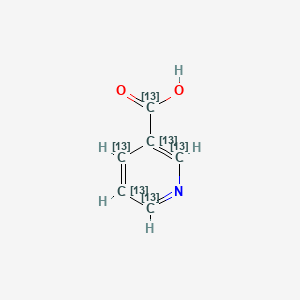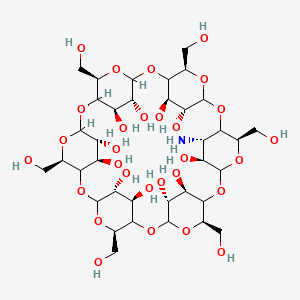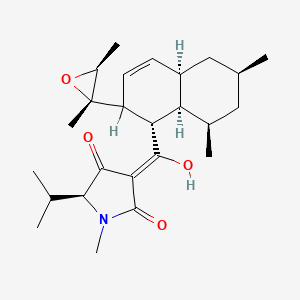
N-Acetyl-L-aspartic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a naturally occurring amino acid derivative that is commonly used in laboratory experiments. It is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology. NAA-d3 has a wide range of applications in scientific research, from studying the mechanism of action of drugs to understanding the biochemical and physiological effects of certain compounds.
Aplicaciones Científicas De Investigación
Neurochemistry
“N-Acetyl-L-aspartic Acid” (NA-Asp) was first isolated from mammalian tissue . It is present in adult mammalian brain at a concentration of 5–6 μmol/g tissue . The values in nonmammalian species are variable, ranging from 1.1 μmol/g in reptilian brain to 5–8 μmol/g in fish brain . This suggests that NA-Asp plays a significant role in the neurochemistry of various species.
Developmental Biology
The concentration of NA-Asp in the brain of newborn rats or rabbits is one-fifth that of the adult, and adult levels are reached in 20 days . This indicates that NA-Asp may be involved in the developmental processes of these animals.
Comparative Anatomy
NA-Asp is undetectable in frog brain and in the central ganglia of invertebrates such as the lobster and horseshoe crab . This suggests that the presence and concentration of NA-Asp may be related to the complexity of the nervous system in different species.
Biochemistry
In other tissues, the level of NA-Asp is significantly lower; e.g., in the liver and kidney of the cat, values range from only 0.06 to 0.17 μmol/g tissue . This indicates that NA-Asp may have specific functions in the nervous system that are not required in other tissues.
Pharmaceutical Applications
N-Substituted L-aspartic acids are important chiral building blocks for pharmaceuticals and food additives . N-Acetyl-L-aspartic Acid can be used in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .
Biocatalysis
N-Acetyl-L-aspartic Acid can be used as a reactant to synthesize protected homoserine γ-lactones by selective reduction and acid-catalyzed cyclization reaction . It can also be used to synthesize racemic amino substituted succinimide derivatives via cyclocondensation reaction .
Mecanismo De Acción
Target of Action
N-Acetyl-L-aspartic Acid-d3 (NAA-d3) is a deuterium-labeled derivative of N-Acetyl-L-aspartic Acid (NAA) . NAA is a prominent amino acid derivative primarily associated with vertebrate brain metabolism . It is one of the most abundant metabolites in the mammalian brain and is considered an alternative marker for neurons .
Mode of Action
NAA-d3, like its parent compound NAA, is thought to interact with its targets through hydrogen bonding and salt bridges . The interaction studies involving steady-state fluorescence and molecular docking suggest that the hydrogen bonds and salt bridges of NAA can stabilize its targets . Particularly, the easily glycosylated residues, lysine and arginine, are involved in the interaction, which may prevent them from being modified during the glycosylation process .
Biochemical Pathways
NAA plays several roles in biochemical pathways. It serves as a neuronal osmolyte involved in fluid balance in the brain . It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . Furthermore, NAA is a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
It is known that naa contributes to energy production from the amino acid glutamate in neuronal mitochondria . Additionally, NAA has been found to have a strong inhibitory effect on the formation of Advanced Glycation End products (AGEs), demonstrating its anti-glycation properties .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of N-Acetyl-L-aspartic Acid-d3 can be achieved through a multi-step reaction pathway involving protection, activation, coupling, and deprotection reactions.", "Starting Materials": ["L-aspartic acid-d3", "acetic anhydride", "pyridine", "dicyclohexylcarbodiimide", "methanol", "hydrochloric acid"], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-aspartic acid-d3 by reaction with acetic anhydride and pyridine to form N-Acetyl-L-aspartic acid-d3.", "Step 2: Activation of the carboxylic acid group of N-Acetyl-L-aspartic acid-d3 with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an activated ester intermediate.", "Step 3: Coupling of the activated ester intermediate with L-aspartic acid-d3 in the presence of DCC and DMAP to form N-Acetyl-L-aspartic acid-d3-d3.", "Step 4: Deprotection of the N-acetyl group by treatment with hydrochloric acid in methanol to yield N-Acetyl-L-aspartic Acid-d3." ] } | |
Número CAS |
284665-15-2 |
Nombre del producto |
N-Acetyl-L-aspartic Acid-d3 |
Fórmula molecular |
C₆H₆D₃NO₅ |
Peso molecular |
178.16 |
Sinónimos |
Acetyl-L-aspartic Acid-d3; Acetylaspartic Acid-d3; L-N-Acetylaspartic Acid-d3; N-Acetyl-L-aspartic Acid-d3; N- Acetyl-S-aspartic Acid-d3; N-Acetylaspartic Acid-d3_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(Z)-[1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]-2-[(Z)-hydroxyiminomethyl]-4-pyridylidene]methyl]-oxo-ammonium](/img/structure/B1142443.png)




